molecular formula C20H22N2O14 B3031159 [3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate CAS No. 17042-32-9

[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B3031159
CAS No.: 17042-32-9
M. Wt: 514.4 g/mol
InChI Key: DKPBYCZUIMBUTO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available sources .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of this compound are not provided in the available sources .

Scientific Research Applications

Chemical Properties and Reactions

  • Acetylation and Chemical Properties of Nitro Sugars

    The study of acetylation of nitro sugars, including derivatives similar to the specified compound, highlights the advantages of using boron trifluoride-catalyzed acetylation over pyridine. The research indicates that certain nitro sugar acetates, similar in structure to the specified compound, undergo chemical changes upon interaction with activated alumina and dilute aqueous alkali (Baer, Kienzle, & Rajabalee, 1968).

  • Reactivity with 2,4-Dinitrophenylhydrazine

    Methyl 3,4,6-trioxoalkanoates, which are structurally related to the specified compound, have been studied for their reactivity with 2,4-dinitrophenylhydrazine. These reactions result in complex compounds that may offer insights into the reactivity of the specified compound (Mukovoz, Gorbunova, Slepukhin, El′tsov, & Ganebnykh, 2017).

Synthesis and Derivatives

  • Stereoselective Synthesis

    The synthesis of specific compounds involving 2,4-dinitrophenyl derivatives, like the one , was explored. This research provides insight into the synthesis methods and possible applications in cancer research (Hassan et al., 2020).

  • Synthesis of 1-Deoxy-D-Erythro-2-Pentulose Derivatives

    Studies on the synthesis of specific sugar derivatives, including 1-deoxy-D-erythro-2-pentulose and its (2,4-dinitrophenyl)hydrazone derivatives, offer insights into the synthesis pathways that might be relevant to the specified compound (Fischer, Horton, & Weckerle, 1977).

  • Synthesis of Isochroman-Triazoles and Thiadiazole Hybrids

    The study of the synthesis of isochroman-triazoles and thiadiazole hybrids provides information on the formation of complex organic structures, which could be relevant for understanding the synthesis of similar compounds like “[3,4,5-Triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate” (Saeed & Mumtaz, 2017).

  • Observation of Stable Carbocations in Criegee Rearrangement

    Research on the Criegee rearrangement and the observation of stable carbocations in related compounds provides insights into the chemical behavior of compounds with similar structures (Krasutsky et al., 2000).

Applications in Antimicrobial Activity

  • Antimicrobial Activity of Thiazolidin-4-ones

    The synthesis and antibacterial activity screening of thiazolidin-4-ones derivatives could be relevant for understanding the potential antimicrobial applications of the specified compound (Čačić et al., 2009).

  • Antimicrobial Activity of Novel Isochroman Derivatives

    Studies on isochroman derivatives have shown promising results in in vitro antibacterial and antifungal activities, suggesting potential biomedical applications for similar compounds (Saeed & Mumtaz, 2017).

Mechanism of Action

The mechanism of action for this compound is not provided in the available sources .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O14/c1-9(23)31-8-16-17(32-10(2)24)18(33-11(3)25)19(34-12(4)26)20(36-16)35-15-6-5-13(21(27)28)7-14(15)22(29)30/h5-7,16-20H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBYCZUIMBUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306318
Record name [3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17042-32-9
Record name NSC175406
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,4,5-triacetyloxy-6-(2,4-dinitrophenoxy)oxan-2-yl]methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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